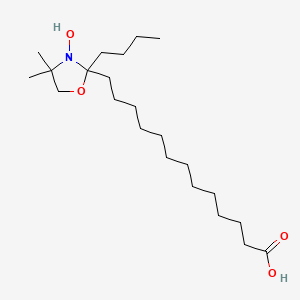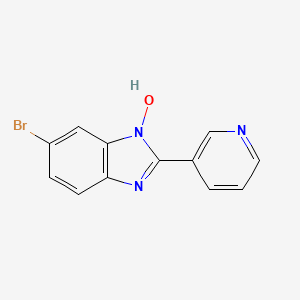
6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated ketone, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) and iodine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the bromine atom or modifying the hydroxyl group.
科学研究应用
6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but lacks the hydroxyl group.
N-(Pyridin-2-yl)amides: Contains a pyridine ring but differs in the functional groups attached.
Uniqueness
6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole is unique due to the presence of both a bromine atom and a hydroxyl group on the benzimidazole core. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C12H8BrN3O |
|---|---|
分子量 |
290.11 g/mol |
IUPAC 名称 |
6-bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C12H8BrN3O/c13-9-3-4-10-11(6-9)16(17)12(15-10)8-2-1-5-14-7-8/h1-7,17H |
InChI 键 |
KUQLXNJAENLASZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2O)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


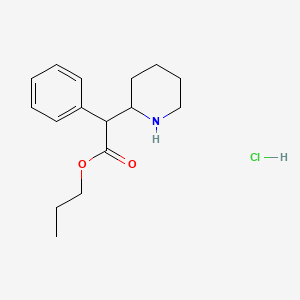
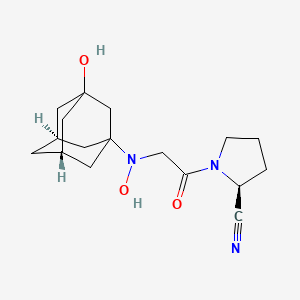
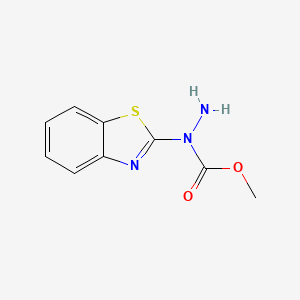
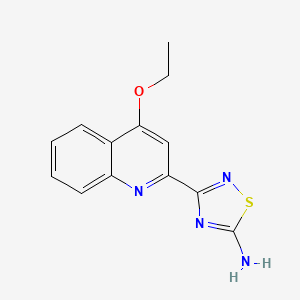
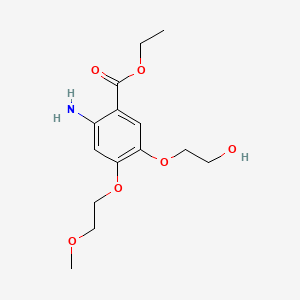
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)

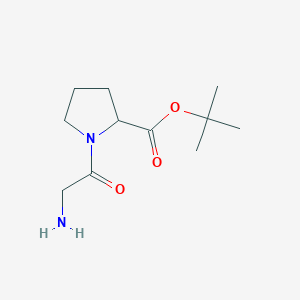
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)

![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
